(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide is a complex organic compound with a unique structure that combines elements of both carboxylic acids and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide typically involves multiple steps. The process begins with the preparation of the individual components, such as (Z)-but-2-enedioic acid and 7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide, followed by their combination under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The specific conditions, such as temperature, pressure, and reaction time, depend on the desired reaction and the properties of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a tool for studying biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable for research in cellular biology and biochemistry.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, particularly those involving inflammation or metabolic disorders.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide include other carboxylic acids and amides with similar structural features. Examples include:
- (E)-but-2-enedioic acid
- 7-[2-(1H-imidazol-5-yl)ethylamino]-N-phenylheptanamide
- N-[4-(trifluoromethyl)phenyl]octanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H35F3N4O9 |
---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H27F3N4O.2C4H4O4/c1-15(25-12-11-18-13-24-14-26-18)5-3-2-4-6-19(28)27-17-9-7-16(8-10-17)20(21,22)23;2*5-3(6)1-2-4(7)8/h7-10,13-15,25H,2-6,11-12H2,1H3,(H,24,26)(H,27,28);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
DXOVFWVKXMKZCN-SPIKMXEPSA-N |
Isomeric SMILES |
CC(NCCC1=CN=CN1)CCCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.